Einecs 258-317-7

Description

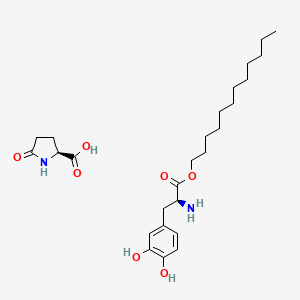

Structure

3D Structure of Parent

Properties

CAS No. |

53036-49-0 |

|---|---|

Molecular Formula |

C26H42N2O7 |

Molecular Weight |

494.6 g/mol |

IUPAC Name |

dodecyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C21H35NO4.C5H7NO3/c1-2-3-4-5-6-7-8-9-10-11-14-26-21(25)18(22)15-17-12-13-19(23)20(24)16-17;7-4-2-1-3(6-4)5(8)9/h12-13,16,18,23-24H,2-11,14-15,22H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t18-;3-/m00/s1 |

InChI Key |

QDUOSUWOCPXLMQ-ZZAUXRJKSA-N |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)[C@H](CC1=CC(=C(C=C1)O)O)N.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Methodological Advancements for Complex Bioconjugate Synthesis

Strategies for Esterification of Dodecyl Alcohol with 3-Hydroxy-L-Tyrosinate

The initial step in the synthesis of the target compound is the formation of a dodecyl ester with the carboxylic acid group of L-tyrosine. This esterification reaction links the hydrophobic dodecyl chain to the amino acid backbone. Several strategies can be employed for this transformation, often requiring the protection of the amino and phenolic hydroxyl groups of tyrosine to prevent unwanted side reactions.

A common approach involves the direct esterification of a protected L-tyrosine derivative with dodecyl alcohol in the presence of an acid catalyst. For instance, N-protected L-tyrosine can be reacted with dodecyl alcohol using para-toluenesulfonic acid (p-TSA) as a catalyst. Current time information in Bangalore, IN.academie-sciences.fr The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group for the amine, is crucial. The synthesis of the necessary precursor, Boc-L-Tyrosine, can be achieved by reacting L-tyrosine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). academie-sciences.fracademie-sciences.fr

Alternatively, enzymatic catalysis offers a milder and often more selective route. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used to catalyze the esterification of fatty acids with fatty alcohols and could be applied to this system. mdpi.com This biocatalytic approach often proceeds under milder conditions and can reduce the need for extensive protection and deprotection steps.

A third strategy involves the activation of the carboxylic acid of the protected tyrosine. This can be accomplished by converting the carboxylic acid to a more reactive species, such as an acyl chloride. For example, treating N-Boc-L-tyrosine with thionyl chloride (SOCl₂) would yield the corresponding acyl chloride, which can then react readily with dodecyl alcohol to form the desired ester. organic-chemistry.org

Table 1: Comparison of Esterification Strategies

| Method | Catalyst/Reagent | Protecting Groups | Key Advantages | Key Challenges |

|---|---|---|---|---|

| Fischer Esterification | p-Toluenesulfonic Acid | N-Boc, O-Benzyl | Cost-effective, simple | Harsh conditions, potential for side reactions |

| Enzymatic Catalysis | Lipase (e.g., CALB) | Minimal or none | High selectivity, mild conditions | Slower reaction rates, enzyme cost |

Coupling Methodologies for 5-Oxo-L-Proline and Tyrosinate Derivatives

Following the synthesis of L-tyrosine dodecyl ester, the next critical step is the formation of a peptide bond between the N-terminus of the tyrosine ester and the carboxylic acid of 5-oxo-L-proline (pyroglutamic acid). This reaction requires the activation of the carboxylic acid of pyroglutamic acid to facilitate nucleophilic attack by the amino group of the tyrosine derivative.

Peptide Coupling Reagents and Techniques

A wide array of coupling reagents has been developed for efficient peptide bond formation. These reagents are designed to activate the carboxyl group and minimize the risk of racemization at the chiral center. brieflands.com For the coupling of 5-oxo-L-proline with L-tyrosine dodecyl ester, several classes of reagents are applicable.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC), are classic coupling reagents. academie-sciences.frbrieflands.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To suppress side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are commonly used in conjunction with carbodiimides. academie-sciences.fr

Phosphonium (B103445) and Aminium (Uronium) Salts represent a more modern and often more efficient class of coupling reagents. sigmaaldrich.com Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) generate activated esters (e.g., OBt or OAt esters) that react smoothly with the amine component. academie-sciences.frsigmaaldrich.com These reagents are known for their high coupling efficiency, even with sterically hindered amino acids, and for minimizing racemization. sigmaaldrich.com

Table 2: Common Peptide Coupling Reagents | Reagent Class | Example(s) | Activating Species | Advantages | | :--- | :--- | :--- | :--- | | Carbodiimides | DCC, EDC | O-Acylisourea | Readily available, cost-effective | Byproduct removal can be difficult (DCC), potential for racemization | | Phosphonium Salts | PyBOP, PyAOP | OBt/OAt Esters | High efficiency, low racemization, good solubility | Higher cost | | Aminium/Uronium Salts | HBTU, HATU, HCTU | OBt/OAt Esters | Very fast reactions, highly efficient | Can cause guanidinylation of the N-terminus as a side reaction |

Stereoselective Synthesis of Enantiomers and Diastereomers of the Compound

Maintaining the stereochemical integrity of both L-tyrosine and L-5-oxo-proline is critical, as the biological activity of chiral molecules is highly dependent on their stereochemistry. The target compound is the (S,S)-diastereomer. The primary risk of racemization occurs at the alpha-carbon of the activated carboxylic acid during the peptide coupling step.

The choice of coupling reagent and reaction conditions significantly influences the degree of racemization. Reagents that form highly reactive, symmetrical anhydrides can be prone to racemization. Modern coupling reagents like HATU and PyAOP are favored because they promote rapid coupling, which kinetically outcompetes the racemization of the activated ester intermediate. sigmaaldrich.com The addition of racemization suppressants like HOBt or its derivatives is a standard practice to preserve stereochemical purity. academie-sciences.fr

Furthermore, the reaction temperature is a key parameter. Lowering the reaction temperature can significantly reduce the rate of epimerization. Performing the coupling at 0 °C or even lower temperatures is a common strategy in stereoselective peptide synthesis.

Enzymatic synthesis provides an inherently stereoselective alternative. Enzymes like thermolysin can be used for the synthesis of dipeptides under specific conditions, favoring the formation of one stereoisomer. ubc.ca Tyrosine phenol-lyase is another enzyme known for its stereospecificity in reactions involving tyrosine. ubc.ca

Development of Novel Catalytic Systems for Compound Assembly

Research into novel catalytic systems aims to improve the efficiency, selectivity, and environmental footprint of peptide synthesis. While traditional coupling reagents are stoichiometric, the development of catalytic methods is a major goal.

Triphenylphosphine oxide has been shown to catalyze amidation and esterification when used with oxalyl chloride, allowing for rapid bond formation with minimal racemization. organic-chemistry.org This system generates a highly reactive phosphonium intermediate that selectively activates the carboxylate. organic-chemistry.org

Iron-based catalysts have been explored for the oxidative diversification of amino acids and peptides, showcasing the potential for catalytic C-H functionalization to build complex peptide structures. nih.gov While not directly applicable to the primary amide bond formation in this case, these advancements point towards a future of more versatile catalytic approaches in peptide chemistry.

For the esterification step, biocatalysts like immobilized lipases are increasingly used. Cross-linked enzyme crystals (CLECs) offer enhanced stability and reusability, making them attractive for scalable processes. nih.gov

Magnetic nanocatalysts have also been developed to facilitate peptide coupling in the solution phase. spkx.net.cn These catalysts can be easily recovered from the reaction mixture using a magnet, simplifying purification and allowing for catalyst recycling. spkx.net.cn

Process Optimization and Scalability Studies for Laboratory Synthesis

Transitioning a synthetic route from a discovery to a laboratory-scale production level requires careful optimization of reaction parameters to maximize yield, purity, and efficiency.

For the esterification step, optimization would involve screening different catalysts (both chemical and enzymatic), solvent systems, reaction temperatures, and reactant ratios. For instance, studies on lipase-catalyzed esterification have shown that hydrophobic solvents often favor higher conversion rates. nih.gov

In the peptide coupling step, optimization focuses on the choice of coupling reagent, base (e.g., diisopropylethylamine - DIPEA), solvent (e.g., dimethylformamide - DMF or dichloromethane (B109758) - DCM), and temperature. Current time information in Bangalore, IN.academie-sciences.fr High-pressure/temperature technology has been explored for the synthesis of cyclic dipeptides, demonstrating the potential for novel process conditions to accelerate reactions and improve yields. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, including peptide synthesis. mdpi.com Microwave heating can dramatically reduce reaction times from hours to minutes while often improving yields. mdpi.com

For scalability, moving from solution-phase to solid-phase peptide synthesis (SPPS) can be advantageous, although it presents its own set of challenges. In SPPS, the growing peptide chain is anchored to a resin, which simplifies the purification process as excess reagents and byproducts can be washed away. peptide.com However, for a molecule like L-Tyrosine, N-(5-oxo-L-prolyl)-, dodecyl ester, a convergent solution-phase synthesis, where the three components are prepared and then coupled, is often more practical for laboratory-scale production.

Finally, purification is a critical aspect of scalability. The final product would likely be purified using techniques such as column chromatography on silica (B1680970) gel or preparative high-performance liquid chromatography (HPLC) to achieve the desired level of purity. organic-chemistry.org

Advanced Structural Elucidation and Conformational Analysis of the Chemical Compound

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental to determining the precise structure and bonding within the compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.

2D and 3D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Proximity

For the L-DOPA moiety, some proton NMR (¹H NMR) data in water has been reported, showing characteristic shifts for the aromatic and aliphatic protons. nih.gov

Table 1: Reported ¹H NMR Shifts for L-DOPA in Water

| Protons | Chemical Shift (ppm) |

|---|---|

| Aromatic | 6.71 - 6.89 |

| α-CH | 3.91 - 3.93 |

Solid-State NMR for Aggregate Structure Analysis

Solid-state NMR (ssNMR) would be indispensable for analyzing the compound in its crystalline or amorphous solid form. This technique would provide information on the packing of the molecules in the solid state, the conformation of the dodecyl chain, and the nature of the ionic interaction between the carboxylate of the pyroglutamic acid and the amine of the L-DOPA ester. Cross-polarization magic-angle spinning (CP-MAS) experiments would enhance the signals of the less abundant ¹³C and ¹⁵N nuclei.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy probes the molecular vibrations, offering a fingerprint of the functional groups present.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the compound would be expected to show characteristic absorption bands for the O-H stretching of the catechol group, N-H stretching of the primary amine and the amide in pyroglutamic acid, C-H stretching of the aromatic and aliphatic parts, the C=O stretching of the ester and the amide, and the C-O stretching of the ester and carboxylic acid.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

HRMS is essential for confirming the elemental composition of the compound, while MS/MS provides structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the intact salt or its individual components, allowing for the unambiguous determination of their elemental formulas. The molecular formula of the complete compound is C₂₆H₄₂N₂O₇, with a molecular weight of 494.63 g/mol . researchgate.netmolport.com

Tandem Mass Spectrometry (MS/MS): By selecting the molecular ion and subjecting it to fragmentation, MS/MS experiments would help to elucidate the structure of the individual components and confirm the nature of the dodecyl ester. Fragmentation of the L-DOPA dodecyl ester would likely involve the loss of the dodecyl chain and characteristic cleavages of the amino acid backbone.

Chiroptical Spectroscopy for Absolute Configuration Determination

Given that the compound contains two chiral centers (at the alpha-carbon of both the L-DOPA and pyroglutamic acid moieties), chiroptical spectroscopy is vital for confirming the absolute configuration.

Table of Compound Names

| EINECS Number | Chemical Name |

| 258-317-7 | dodecyl (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoate, (2S)-5-oxopyrrolidine-2-carboxylic acid |

| - | (2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid (L-DOPA) |

| - | (2S)-5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid) |

Computational Chemistry and Molecular Modeling Studies of the Chemical Compound

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental information about the electronic distribution and reactivity of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are central to this analysis. ubc.cacond-mat.de

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as molecules. ubc.caescholarship.org It is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. okayama-u.ac.jp Key properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it indicates the molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com A smaller gap suggests higher reactivity. chalcogen.ro

Table 1: General Principles of DFT for Ground State Property Analysis

| Property | Description | Significance for N,N-Dimethyl-2-hydroxypropanamide |

|---|---|---|

| Electron Density | The probability of finding an electron at a particular point in space. It is the fundamental variable in DFT. okayama-u.ac.jp | Determines all ground-state properties, including geometry and reactivity hotspots. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons; associated with the hydroxyl and amide groups. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons; associated with the carbonyl group. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. schrodinger.com | Indicates chemical stability and reactivity; a key factor in potential chemical reactions. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. derpharmachemica.com | Identifies regions of positive and negative potential, indicating sites for nucleophilic and electrophilic attack. The carbonyl oxygen would be a site of negative potential. |

This table is based on established principles of Density Functional Theory and is for illustrative purposes as direct data for the target compound is not available.

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods are instrumental in analyzing reaction mechanisms, identifying transition states, and calculating activation energy barriers. A theoretical study on the intramolecular SN2 cyclization of 3-halogen and 3-hydroxypropanamides to form β-lactams provides a relevant example of this approach. acs.org In that study, calculations at the B3LYP/6-31+G(d,p) and MP2 levels of theory were used to map the potential energy surface of the reaction. acs.org The study found that the hydroxyl group (OH-) is a significantly worse leaving group than chloride (Cl-), resulting in a much higher energy barrier for the cyclization of 3-hydroxypropanamide. acs.org

For N,N-Dimethyl-2-hydroxypropanamide, similar ab initio methods could be employed to study its reactivity, such as its potential for oxidation, esterification of the hydroxyl group, or hydrolysis of the amide bond. Such studies would involve locating the transition state structures for these reactions and calculating the associated energy barriers, thereby predicting the feasibility and kinetics of the transformations.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. nih.gov These simulations are vital for understanding how a molecule like N,N-Dimethyl-2-hydroxypropanamide behaves in different environments.

The way molecules interact with each other governs the macroscopic properties of a substance, including its potential to self-assemble into larger structures. google.com Computational studies on N,N-dimethylacetamide (DMAc), an analog of the target compound missing the hydroxyl group, have shown that weak C-H···O=C hydrogen bonds can lead to the formation of dimeric structures in the liquid state. nih.gov For N,N-Dimethyl-2-hydroxypropanamide, the additional presence of the hydroxyl group would introduce stronger O-H···O=C or O-H···N intermolecular hydrogen bonds, significantly influencing its self-interaction and aggregation behavior. cymitquimica.com

Computational methods like Quantitative Structure-Activity Relationship (QSAR) models can use molecular descriptors to predict the likelihood of self-assembly. nih.gov Descriptors based on molecular shape, surface area, and electronegativity can be correlated with experimental observations to build predictive models for nanoparticle formation or other aggregation phenomena. nih.gov

In Silico Prediction of Spectroscopic Properties

Computational methods can predict various types of spectra, which serves as a powerful tool for structure verification and interpretation of experimental data. diva-portal.orgnih.gov

A comprehensive study on lactamide (B1674226) combined MD simulations with quantum mechanical calculations to predict its circular dichroism (CD) and optical rotation (OR) spectra in water. google.plresearchgate.net The results showed that accurately modeling the explicit interactions with water molecules was essential to reproduce the experimental spectra. researchgate.net This highlights the importance of including solvent effects in spectroscopic predictions for polar molecules.

Similarly, DFT calculations are routinely used to predict infrared (IR) and nuclear magnetic resonance (NMR) spectra. uu.nlku.edu For IR spectroscopy, the vibrational frequencies corresponding to specific bond stretches, such as the C=O stretch of the amide and the O-H stretch of the alcohol, can be calculated. diva-portal.orgresearchgate.net For NMR, chemical shifts for ¹H and ¹³C nuclei can be predicted, which is an invaluable aid in structural elucidation. nih.govfrontiersin.org While specific predictions for N,N-Dimethyl-2-hydroxypropanamide are not documented, the methodologies are well-established and could be readily applied.

Table 2: In Silico Spectroscopic Prediction Methods

| Spectroscopy Type | Predicted Parameters | Computational Method | Relevance |

|---|---|---|---|

| Infrared (IR) | Vibrational frequencies (e.g., C=O, O-H stretch) | DFT, Normal Mode Analysis | Helps assign experimental peaks to specific molecular motions. diva-portal.org |

| NMR | Chemical shifts (¹H, ¹³C), coupling constants | DFT (GIAO method), Machine Learning | Aids in structure verification and assignment of experimental resonances. nih.govfrontiersin.org |

| Circular Dichroism (CD) | Electronic transitions, rotational strengths | Time-Dependent DFT (TD-DFT) on MD snapshots | Determines absolute configuration and analyzes conformation of chiral molecules in solution. researchgate.net |

This table outlines established computational methods for spectroscopic prediction.

Theoretical Studies on Compound Stability and Degradation Energetics

Computational chemistry and molecular modeling have become indispensable tools for elucidating the intrinsic stability and degradation pathways of complex chemical compounds. For molecules structurally related to the sulfonylurea class, such as 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)(methyl)carbamoyl)sulfamoyl)benzoic acid, theoretical studies provide critical insights into their environmental fate. These computational approaches, particularly those employing quantum mechanics, can predict molecular geometries, analyze electronic structures, and map the energetic landscapes of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone.

Compound Stability and Tautomerism

| Tautomeric Form | Key Structural Feature | Relative Stability | Stabilizing Interaction |

|---|---|---|---|

| Tautomer 1 (most stable) | Ketone form of urea (B33335) bridge: –NH–C(═O)–NH– | Most stable | Intramolecular hydrogen bond between urea NH and triazine/pyrimidine N. acs.org |

| Tautomer 2 (less stable) | Enol form of urea bridge: –N═C(–OH)–NH– | Less stable | Intramolecular hydrogen bond between enol OH and sulfonyl O. acs.org |

Degradation Energetics: The Role of Hydrolysis

Hydrolysis is a primary degradation pathway for sulfonylurea herbicides in the environment. worldscientific.com Theoretical studies using Density Functional Theory (DFT) have been instrumental in mapping the reaction mechanisms and calculating the associated energy barriers. A pivotal study on metsulfuron-methyl, a closely related compound, investigated its hydrolysis at the B3LYP/6-31+G(d,p) level of theory, revealing two principal pathways. worldscientific.com

The degradation process involves a nucleophilic attack by water on the carbonyl carbon of the sulfonylurea bridge. worldscientific.com This can occur through two main mechanisms:

Direct Hydrolysis : A single water molecule directly attacks the carbonyl group. This pathway has a significant energy barrier. worldscientific.com

Autocatalytic Hydrolysis : A second water molecule acts as a catalyst, facilitating the proton transfer and significantly lowering the activation energy. worldscientific.com

The calculations demonstrated that the autocatalytic pathway is substantially more favorable, with a free energy barrier that is remarkably lower than that of the direct hydrolysis pathway. worldscientific.comworldscientific.com This indicates that in aqueous environments, the degradation is likely to be significantly assisted by surrounding water molecules. worldscientific.com

Furthermore, hybrid quantum mechanics and molecular mechanics (QM/MM) approaches have been used to study the enzymatic degradation of sulfonylureas. acs.org These studies, which model the reaction within the active site of an enzyme like SulE esterase, show that the degradation involves four concerted steps. acs.org The calculated energy barrier for the rate-determining step in this enzymatic process is in the range of 19.7–21.4 kcal·mol⁻¹, which is consistent with experimental findings. acs.org This highlights the role of biological systems in facilitating the degradation of these compounds.

| Hydrolysis Pathway | Description | Calculated Free Energy Barrier (kcal·mol⁻¹) |

|---|---|---|

| Direct Hydrolysis | Nucleophilic attack by a single water molecule. worldscientific.com | ~52–58 worldscientific.comresearchgate.net |

| Autocatalytic Hydrolysis | Catalysis by a second water molecule. worldscientific.com | ~43–45 worldscientific.comresearchgate.net |

| Enzymatic Degradation (SulEP44R) | Catalyzed by an esterase enzyme. acs.org | ~19.7–21.4 (Rate-determining step) acs.org |

These theoretical investigations underscore the importance of the molecular environment on the stability and degradation of 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)(methyl)carbamoyl)sulfamoyl)benzoic acid and related compounds. The inherent stability of the primary tautomer and the significant catalytic effect of water and enzymes on hydrolysis are key factors governing its environmental persistence.

Mechanistic Investigations of Chemical Transformations and Stability of the Compound

Kinetic and Thermodynamic Analysis of Hydrolysis Pathways

The central linkage in L-Tyrosine, O-(3,4-dihydroxy-L-phenylalanyl)- is an ether bond between the phenolic oxygen of L-tyrosine and the C4 (or C3) position of the L-DOPA catechol ring, or more likely, a peptide bond if it is a dipeptide. Assuming a peptide bond (tyrosinyl-DOPA), hydrolysis would cleave this bond to yield L-tyrosine and L-DOPA. The kinetics and thermodynamics of this process would be influenced by pH, temperature, and the presence of catalysts such as enzymes (proteases) or acids/bases.

Studies on similar dipeptides, such as L-alanyl-L-tyrosine (Ala-Tyr) and glycyl-L-tyrosine (Gly-Tyr), have shown that they are readily hydrolyzed. nih.gov The hydrolysis of the peptide bond liberates the constituent amino acids. For instance, the hydrolysis of a native tyrosine peptide can be monitored by an increase in the intrinsic fluorescence of tyrosine as its carboxyl group is freed from the peptide bond. nih.gov The rate of hydrolysis is generally pH-dependent, with both acid- and base-catalyzed mechanisms possible.

Table 1: General Kinetic Parameters for Dipeptide Hydrolysis (Note: This table is illustrative and not specific to Einecs 258-317-7 due to a lack of data. It is based on typical values for dipeptide hydrolysis under physiological conditions.)

| Parameter | Typical Value Range | Conditions |

| Half-life (t½) | Minutes to Hours | Physiological pH and temperature |

| Rate Constant (k) | 10⁻⁴ to 10⁻² s⁻¹ | Neutral pH, 37 °C |

Mechanistic Studies of Oxidation Reactions of the 3-Hydroxy-L-Tyrosinate Moiety

The 3,4-dihydroxy-L-phenylalanyl (L-DOPA) moiety is highly susceptible to oxidation due to its catechol structure. Oxidation can proceed through a variety of mechanisms, often involving the formation of reactive quinone species. biorxiv.org In the context of a peptide, the oxidation of the DOPA residue can lead to a cascade of reactions, including intramolecular cyclization and cross-linking with other amino acid residues.

The oxidation of peptidyl DOPA analogues has been shown to yield a resultant o-quinone, which can then tautomerize to other derivatives. nih.gov The presence of radicals can initiate the oxidation of the DOPA residue to its quinone, which acts as a molecular fingerprint of the oxidative process. biorxiv.org Reactive oxygen species (ROS) like hydroxyl radicals can readily attack the aromatic ring of the DOPA moiety.

Photodegradation Mechanisms under Controlled Irradiation

Peptides containing photosensitive residues like tyrosine and tryptophan are susceptible to photodegradation. nih.gov For a compound containing both a tyrosine and a DOPA moiety, UV irradiation would likely lead to the formation of various photoproducts.

The photodegradation of tyrosine can result in the formation of 3,4-dihydroxyphenylalanine (DOPA) and dityrosine. psu.eduresearchgate.net In a peptide containing DOPA, further photo-oxidation could occur, leading to the formation of dopa-quinone and other complex chromophores. nih.gov The specific mechanisms would involve the generation of excited states and reactive oxygen species, which then react with the aromatic rings of the amino acid residues.

Thermal Decomposition Pathways and Products

The thermal stability of amino acids and peptides is an important characteristic. The decomposition of tyrosine has been studied, and it is known to degrade at elevated temperatures. researchgate.net For a dipeptide like L-Tyrosine, O-(3,4-dihydroxy-L-phenylalanyl)-, thermal decomposition would likely involve the cleavage of the peptide bond and the degradation of the individual amino acid residues.

The primary decomposition steps for aromatic amino acids like phenylalanine and tyrosine involve competing pathways of direct decarboxylation and the rupturing of C-C bonds. cymitquimica.com The presence of the dihydroxy-phenyl moiety in the DOPA part of the molecule would likely influence the thermal stability and the nature of the decomposition products.

pH-Dependent Reactivity and Stability Profiling

For L-tyrosine, the isoelectric point is around pH 5.66. nih.gov The phenolic hydroxyl group has a pKa of approximately 10. The catechol group of L-DOPA has two hydroxyl groups with pKa values that are typically lower than that of the single hydroxyl group of tyrosine. The stability of the catechol moiety is particularly sensitive to pH, with oxidation being more rapid at higher pH values where the hydroxyl groups are deprotonated. Therefore, it is expected that the stability of this compound would be lowest in alkaline conditions due to the increased susceptibility of the DOPA residue to oxidation.

Advanced Analytical Methodologies for Detection and Quantification of the Chemical Compound

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of EHDPP, allowing for its separation from complex sample matrices prior to detection. Both liquid and gas chromatography are widely employed. sigmaaldrich.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a highly suitable and frequently used method for the analysis of EHDPP. sigmaaldrich.comsigmaaldrich.com It offers robust separation of EHDPP from other organophosphate esters and matrix components. A common approach involves reverse-phase (RP) HPLC with a C18 column. acs.orgsielc.com For instance, a successful separation can be achieved using a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection, a powerful technique for confirmation. sielc.com Ultra-High-Performance Liquid Chromatography (UHPLC), a faster variant of HPLC using smaller particle columns, is also applicable for rapid analysis. acs.orgsielc.com Certificates of analysis for commercial EHDPP standards often report purity as determined by HPLC, with typical values exceeding 90%. lgcstandards.commedchemexpress.com

| Parameter | Condition 1 | Condition 2 |

| Technique | Reverse-Phase HPLC | UHPLC-MS/MS |

| Column | Newcrom R1 | Waters BEH C18, 100 mm × 2.1 mm, 1.7 µm |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid | A: 95/2.5/2.5 (v/v/v) H₂O/MeOH/MeCN with 20 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acidB: 1/1 (v/v) MeOH/MeCN with 20 mM ammonium formate and 0.1% formic acid |

| Notes | Phosphoric acid can be replaced with formic acid for MS compatibility. sielc.com | This method was developed for the analysis of 13 common OPEs, including EHDPP, in meat and fish samples. acs.org |

| This table summarizes typical conditions used for the HPLC analysis of 2-Ethylhexyl diphenyl phosphate (B84403). |

Detection is commonly achieved using UV-Vis detectors, although more advanced detectors like tandem mass spectrometry (MS/MS) provide higher selectivity and sensitivity, which is crucial for analyzing trace levels in complex samples like food or biological tissues. acs.orgsielc.com

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a primary technique for identifying and quantifying EHDPP, its metabolites, and volatile degradation products. industrialchemicals.gov.aunih.gov This method is particularly useful for studying the biotransformation of EHDPP. For example, in studies with rats, GC-MS was used to identify major urinary metabolites, which include diphenyl phosphate (DPP) and phenol, as well as minor metabolites like p-hydroxyphenyl phenyl phosphate. nih.gov The electron ionization (EI) source in GC-MS leads to characteristic fragmentation patterns of organophosphate esters, often involving rearrangement reactions, which aids in their structural elucidation. nih.gov The technique has been successfully applied to determine organophosphorus flame retardants in diverse samples, from environmental water to biological tissues. service.gov.ukindustrialchemicals.gov.au

Capillary electrophoresis (CE) represents an advantageous alternative for the analysis of organophosphates due to its high separation efficiency, simplicity, and minimal sample consumption. researchgate.net While specific applications for EHDPP are not extensively documented, methods developed for structurally similar organophosphorus pesticides are directly applicable. nih.govresearchgate.net For instance, nano-capillary electrophoresis using a buffer such as morpholinoethane sulfonic acid (MES) has been optimized for separating organophosphorus pesticides within seconds. nih.gov Furthermore, CE can be adapted to separate enantiomers of chiral organophosphates by using chiral resolving agents like modified cyclodextrins in the running buffer. tamu.edu Detection is often performed by UV absorbance or by coupling the capillary to a mass spectrometer. tamu.edu Micellar electrokinetic chromatography, a mode of CE, has also been characterized for use with organophosphate analysis. sigmaaldrich.com

| Parameter | Example Conditions for Organophosphate Analysis |

| Technique | Nano-Capillary Electrophoresis |

| Buffer | 20 mM morpholinoethane sulfonic acid (MES) (pH 5.0) containing 7.5 mM sodium dodecyl sulfate |

| Separation Voltage | 2000 V |

| Injection | 1500 V, 3 s |

| Detection | Amperometric, -0.5 V (vs Ag/AgCl) |

| This table presents optimized conditions for the separation of organophosphorus pesticides using nano-capillary electrophoresis, which are indicative of methods applicable to EHDPP. nih.gov |

Electrochemical Sensing Platforms for Real-time Monitoring

Electrochemical sensors are emerging as powerful tools for the rapid, cost-effective, and real-time detection of organophosphate compounds. tandfonline.comnih.gov These platforms offer high sensitivity and are amenable to miniaturization for field-portable applications. tandfonline.com The detection mechanism often involves the electrochemical reduction or oxidation of the organophosphate or its hydrolysis products at the surface of a modified electrode. nih.govauburn.edu

The development of these sensors focuses on modifying electrodes with nanomaterials such as carbon nanotubes, graphene, and metal or metal oxide nanoparticles to enhance the electroactive surface area and catalytic activity. tandfonline.comtandfonline.com While many sensors are developed for organophosphorus pesticides that inhibit the enzyme acetylcholinesterase, non-enzymatic sensors are also being designed for direct detection. nih.gov For related organophosphates, electrochemical methods have proven to be highly efficient, providing significantly lower limits of detection compared to some other techniques. auburn.edu These sensing systems hold great promise for the continuous monitoring of EHDPP in environmental or industrial settings. tandfonline.com

Spectrophotometric Assays for Concentration Determination

Spectrophotometric assays provide a simple and accessible method for determining the concentration of organophosphates. A photometric method for determining EHDPP in air was developed as early as 1983. sigmaaldrich.com These assays are typically based on the formation of a colored complex that can be measured using a UV-Vis spectrophotometer. capes.gov.br

For example, a method developed for the related compound di(2-ethyl-hexyl) phosphoric acid (DEHPA) relies on the formation of a strongly colored ion-pair between the anionic DEHPA and the cationic dye rhodamine B. capes.gov.br This complex is extracted into an organic solvent, and its absorbance is measured. The method boasts a high effective molar absorptivity, indicating good sensitivity. capes.gov.br A similar principle could be applied to EHDPP. Additionally, spectrophotometry is a standard laboratory technique used for general quantification, such as measuring the concentration of nucleic acids or proteins in toxicological studies involving EHDPP. nih.gov

Development of Isotopic Labeling Strategies for Tracer Studies

Isotopic labeling is an indispensable strategy for conducting tracer studies to elucidate the metabolic fate and environmental pathways of EHDPP. nih.govmdpi.com In this approach, a stable or radioactive isotope is incorporated into the EHDPP molecule, allowing it to be traced through complex biological or environmental systems.

Carbon-14 (¹⁴C) has been the most commonly used isotope for EHDPP. Studies using ¹⁴C-labeled EHDPP have been instrumental in determining its degradation in river sediments and measuring its Henry's law constant, a key parameter for assessing its volatilization from water. service.gov.uk In metabolic studies, ¹⁴C-EHDPP administered to rats allowed researchers to track its absorption, distribution, and excretion, revealing that the radioactivity was widely distributed in tissues and primarily excreted in urine and feces. nih.gov The use of stable isotopes, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), coupled with mass spectrometry, is another powerful approach that can help to make fragmentation mechanisms in mass spectrometry more obvious and to quantify metabolic fluxes without the need for radioactivity. nih.govmdpi.com

Environmental Chemical Fate and Transformation Studies Mechanistic Focus

Abiotic Transformation Pathways in Environmental Matrices

The abiotic transformation of N'-(2,4-dimethylphenyl)-N-methylmethanimidamide in the environment is primarily governed by hydrolysis, with photolysis also playing a role under certain conditions.

In aqueous environments, this compound is formed through the rapid hydrolysis of its parent compound, Amitraz. epa.gov Subsequently, N'-(2,4-dimethylphenyl)-N-methylmethanimidamide itself undergoes further hydrolysis. epa.gov While detailed kinetic studies on the hydrolysis of this specific compound are not extensively available, its persistence is noted to be greater than that of Amitraz. In an aerobic aquatic ecosystem, the half-life of N'-(2,4-dimethylphenyl)-N-methylmethanimidamide (designated as BTS 27,271 in some studies) has been estimated to be approximately 53 days. epa.gov The primary hydrolysis product of N'-(2,4-dimethylphenyl)-N-methylmethanimidamide is 2,4-dimethylformanilide (BTS 27,919), which itself further hydrolyzes to 2,4-dimethylaniline (B123086) (BTS 24,868). epa.gov The rate of hydrolysis is influenced by pH, with the process generally being faster under neutral to alkaline conditions.

Photolysis, or degradation by light, is another potential abiotic transformation pathway, particularly in sunlit surface waters and on soil surfaces. While specific quantum yields and detailed mechanistic studies for the direct photolysis of N'-(2,4-dimethylphenyl)-N-methylmethanimidamide are not readily found in public literature, regulatory assessments for the parent compound Amitraz require data on the soil photolytic half-lives of its major degradates, including N'-(2,4-dimethylphenyl)-N-methylmethanimidamide. epa.gov This indicates that photolysis is considered a relevant dissipation route. Indirect photolysis, mediated by naturally occurring photosensitizers in water such as humic acids, may also contribute to its transformation.

Information regarding oxidation as a significant abiotic transformation pathway in environmental matrices is limited. While oxidation reactions can occur in the environment, driven by reactive oxygen species, the relative importance of this pathway for N'-(2,4-dimethylphenyl)-N-methylmethanimidamide compared to hydrolysis and photolysis has not been well-documented.

Biodegradation Pathways and Identification of Microbial Transformants

Biodegradation plays a crucial role in the ultimate fate of N'-(2,4-dimethylphenyl)-N-methylmethanimidamide in soil and water systems. As a product of Amitraz degradation, it enters environments where microbial communities are already adapted to utilizing related compounds.

The primary biodegradation pathway for N'-(2,4-dimethylphenyl)-N-methylmethanimidamide involves the hydrolytic cleavage of the formamidine (B1211174) group, a process that can be microbially mediated. This leads to the formation of 2,4-dimethylformanilide and subsequently 2,4-dimethylaniline. epa.gov The latter, 2,4-dimethylaniline, is then subject to slower mineralization by microorganisms. epa.gov Mineralization refers to the complete breakdown of an organic compound to its inorganic constituents, such as carbon dioxide, water, and mineral salts.

While the general degradation pathway is understood, specific studies identifying the microbial species and enzymatic systems responsible for the transformation of N'-(2,4-dimethylphenyl)-N-methylmethanimidamide are scarce in publicly available literature. It is likely that a consortium of soil and aquatic microorganisms, including bacteria and fungi possessing amidase or similar hydrolytic enzymes, are involved in its breakdown. The rate of biodegradation is expected to be influenced by environmental factors such as temperature, pH, oxygen availability, and the organic matter content of the soil or sediment, which affects microbial activity.

Sorption and Leaching Behavior in Soil and Sediment Systems

The mobility of N'-(2,4-dimethylphenyl)-N-methylmethanimidamide in the terrestrial environment is dictated by its sorption to soil and sediment particles, which in turn influences its potential for leaching into groundwater.

The leaching potential of a chemical is its tendency to move through the soil profile with percolating water. Based on its expected moderate sorption, N'-(2,4-dimethylphenyl)-N-methylmethanimidamide would have a moderate potential for leaching. In soils with low organic matter and high sand content, the risk of leaching to groundwater would be higher, particularly after significant rainfall events. Conversely, in soils with high organic matter or clay content, the compound would be more strongly retained in the upper soil layers, reducing its mobility.

Bioaccumulation Potential in Model Environmental Organisms

Bioaccumulation refers to the uptake and concentration of a chemical in an organism from all sources of exposure, including water, food, and sediment. The potential for a substance to bioaccumulate is a critical factor in assessing its environmental risk.

The bioaccumulation potential of N'-(2,4-dimethylphenyl)-N-methylmethanimidamide can be inferred from studies on its parent compound, Amitraz, and its physicochemical properties. A fish accumulation study with Amitraz indicated that its residues can accumulate in fish tissues. epa.gov For instance, estimated bioaccumulation factors for the parent compound were 1821 in viscera, 588 in flesh, and 1838 in the carcass of bluegill sunfish. epa.gov During a 14-day depuration period, a significant portion of the accumulated residues were eliminated. epa.gov

As a metabolite, the bioaccumulation potential of N'-(2,4-dimethylphenyl)-N-methylmethanimidamide is also of concern. Its log Kow, a key indicator of bioaccumulation potential, suggests a moderate tendency to partition into fatty tissues of organisms. The actual bioconcentration factor (BCF), which measures uptake from water alone, and the bioaccumulation factor (BAF), which includes dietary uptake, would depend on the organism's ability to metabolize and excrete the compound. The metabolic pathways observed in rats, which include further degradation of this compound, suggest that some organisms may be able to reduce its concentration in their tissues over time. researchgate.net However, without specific BCF or BAF studies for N'-(2,4-dimethylphenyl)-N-methylmethanimidamide in relevant environmental organisms like fish or invertebrates, a precise assessment of its bioaccumulation potential remains challenging.

Mass Balance and Environmental Partitioning Modeling

Environmental fate models, such as fugacity models, are used to predict the distribution and concentration of chemicals in different environmental compartments (air, water, soil, sediment, and biota). These models rely on the physicochemical properties of the substance and the characteristics of the environment.

A comprehensive mass balance model for this compound would need to account for its formation from Amitraz, its own degradation rates in various compartments (hydrolysis, photolysis, biodegradation), and its partitioning behavior. Such a model would provide a more complete picture of its environmental concentrations and persistence, helping to identify the environmental compartments where it is most likely to accumulate and exert potential ecological effects.

Interactive Data Table: Physicochemical Properties of N'-(2,4-dimethylphenyl)-N-methylmethanimidamide

| Property | Value | Unit |

| Molecular Formula | C10H14N2 | |

| Molecular Weight | 162.23 | g/mol |

| Boiling Point | 245.9 | °C |

| Density | 0.94 | g/cm³ |

| Log P (octanol-water partition coefficient) | 2.57 |

Interactive Data Table: Environmental Fate Parameters of N'-(2,4-dimethylphenyl)-N-methylmethanimidamide

| Parameter | Value | Environmental Matrix | Notes |

| Hydrolysis Half-life | ~53 | Aerobic aquatic ecosystem | Designated as BTS 27,271 in the study. epa.gov |

| Primary Abiotic Degradation Product | 2,4-dimethylformanilide | Water | epa.gov |

| Primary Biotic Degradation Product | 2,4-dimethylaniline | Soil/Water | epa.gov |

Structure Activity Relationship Sar Studies of Compound Analogs and Derivatives Excluding Biological Activities and Applications

Systematic Modifications of the 5-Oxo-L-Proline Ring Structure

The 5-oxo-L-proline (pyroglutamate) ring is a critical structural feature of Pidobenzone. Its modification can lead to significant changes in the compound's conformational rigidity and hydrogen bonding capacity. SAR studies on related compounds have shown that modifications at positions C-3 and C-4 are possible while retaining binding properties. nih.gov

Systematic modifications could include:

Ring Atom Substitution: Replacing the C-4 methylene (B1212753) group with a heteroatom (e.g., oxygen to form an oxazolidinone, sulfur for a thiazolidinone, or nitrogen for an imidazolidone) alters the ring's polarity and geometry. nih.gov

Substitution on the Ring: Introducing substituents, such as methyl groups at C-3, C-4, or C-5, would impact the steric profile of the molecule. For instance, L-2-oxo-5,5-dimethylthiazolidine-4-carboxylate represents a derivative with gem-dimethyl substitution. nih.gov

Ring Opening: Hydrolysis of the lactam (amide) bond within the pyroglutamate (B8496135) ring would yield a glutamic acid derivative. This transformation from a cyclic to a linear structure would drastically increase flexibility and introduce a free carboxylic acid and an amine, fundamentally altering the compound's ionic and hydrogen-bonding characteristics.

Table 2: Physicochemical Impact of 5-Oxo-L-Proline Ring Modifications

| Modification Type | Example Analog | Key Physicochemical Change |

| Ring Atom Substitution | L-2-oxothiazolidine-4-carboxylate derivative | Altered ring pucker, polarity, and bond angles |

| Ring Alkylation | 5,5-dimethyl-L-pyroglutamate derivative | Increased lipophilicity, steric bulk |

| Ring Opening | L-glutamic acid ester derivative | Increased flexibility, introduction of ionizable groups |

Investigating Substituent Effects on the Tyrosinate Aromatic Ring

Electron-Donating Groups (EDGs): Introducing groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) onto the phenyl ring (ortho or meta to the ester) would increase the electron density of the ring. This can strengthen the C-O ester bond, potentially making it more resistant to hydrolysis.

Electron-Withdrawing Groups (EWGs): Adding groups such as nitro (-NO₂) or cyano (-CN) would decrease the ring's electron density. This makes the ester carbonyl carbon more electrophilic and susceptible to nucleophilic attack, potentially increasing the rate of hydrolysis. Halogen substituents (F, Cl, Br) exert both inductive (withdrawing) and resonance (donating) effects, leading to more complex influences on chemical properties.

Table 3: Predicted Effects of Phenyl Ring Substitution on Ester Stability

| Substituent (Position) | Type | Predicted Effect on Ester Hydrolysis Rate |

| None (Pidobenzone) | - | Baseline |

| 3-Methoxy (-OCH₃) | EDG | Decrease |

| 3-Nitro (-NO₂) | EWG | Increase |

| 3-Chloro (-Cl) | EWG (Inductive) | Increase |

Synthesis and Comparative Analysis of Stereoisomeric Analogs

Pidobenzone possesses a single chiral center at the C-2 position of the 5-oxo-proline ring, specified as the L-configuration ((2S)). uni.lu The synthesis of its enantiomer, containing 5-oxo-D-proline ((2R)-configuration), would yield D-Pidobenzone. Comparing the properties of these stereoisomers is a classic SAR strategy.

While enantiomers have identical intrinsic physicochemical properties in an achiral environment (e.g., melting point, boiling point, solubility, pKa), their interaction with other chiral entities can differ. For example, their behavior in chiral chromatography or their interaction with chiral biological macromolecules would be distinct. A comparative analysis of L- and D-Pidobenzone would typically involve chiroptical methods like circular dichroism to confirm their stereochemical identity and differential scanning calorimetry to ensure identical thermal properties. Studies on dipeptides have shown that stereoconfiguration can play a key role in self-assembly and the formation of different nanostructures. rsc.org

Table 4: Comparative Properties of Pidobenzone Stereoisomers

| Property | L-Pidobenzone ((2S)-isomer) | D-Pidobenzone ((2R)-isomer) | Expected Difference |

| Molecular Weight | 221.21 g/mol | 221.21 g/mol | None |

| Melting Point | Identical | Identical | None |

| Aqueous Solubility | Identical | Identical | None |

| Optical Rotation | Levorotatory (predicted) | Dextrorotatory (predicted) | Equal and opposite |

| Chiral HPLC Retention | Different (on chiral column) | Different (on chiral column) | Yes |

Probing the Influence of Linker Chemistry on Compound Properties

Key modifications to the linker chemistry include:

Ester to Amide: Replacing the ester linkage (-COO-) with an amide linkage (-CONH-) would create an analog with significantly greater hydrolytic stability. Amide bonds are generally much more resistant to chemical and enzymatic cleavage than ester bonds. This change would also alter hydrogen-bonding capabilities, introducing an N-H donor.

Reverse Ester/Amide: Synthesizing the "reverse" isomers, where the carbonyl and heteroatom positions are swapped (e.g., -OC(=O)- to -C(=O)O-), would change the electronic and steric environment around the linker.

Carbonyl Group Removal: Reducing the ester to an ether linkage (-CH₂-O-) would remove the planar carbonyl group, introducing greater conformational flexibility and eliminating a hydrogen bond acceptor site. This would also significantly increase the chemical stability of the linker.

Table 5: Impact of Linker Modification on Physicochemical Properties

| Linker Type | Structure | Relative Hydrolytic Stability | Key Property Change |

| Ester (Pidobenzone) | -COO- | Baseline | Susceptible to hydrolysis |

| Amide | -CONH- | High | Increased stability, H-bond donor |

| Ether | -CH₂-O- | Very High | Increased flexibility, loss of H-bond acceptor |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.